Cas no 1378260-76-4 (3-aminobicyclo[3.2.1]octan-8-ol)

3-Aminobicyclo[3.2.1]octan-8-ol is a bicyclic organic compound featuring both amino and hydroxyl functional groups, which impart unique reactivity and structural properties. Its rigid bicyclic framework enhances stereochemical control, making it valuable in asymmetric synthesis and pharmaceutical applications. The presence of primary amine and secondary alcohol functionalities allows for versatile derivatization, enabling its use as a chiral building block or ligand in catalysis. The compound’s constrained geometry may also influence binding affinity in medicinal chemistry contexts. High purity and well-defined stereochemistry are critical for its effective utilization in research and industrial processes. Suitable for controlled reactions requiring precise molecular architecture.
3-aminobicyclo[3.2.1]octan-8-ol structure
1378260-76-4 structure
Product name:3-aminobicyclo[3.2.1]octan-8-ol
CAS No:1378260-76-4
MF:C8H15NO
Molecular Weight:141.210802316666
CID:4592377

3-aminobicyclo[3.2.1]octan-8-ol 化学的及び物理的性質

名前と識別子

    • 3-Amino-bicyclo[3.2.1]octan-8-ol
    • 3-AMINOBICYCLO[3.2.1]OCTAN-8-OL
    • SB11285
    • (3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol
    • 3-aminobicyclo[3.2.1]octan-8-ol
    • インチ: 1S/C8H15NO/c9-7-3-5-1-2-6(4-7)8(5)10/h5-8,10H,1-4,9H2
    • InChIKey: OQEQDEPUUVCWCA-UHFFFAOYSA-N
    • SMILES: OC1C2CC(CC1CC2)N

計算された属性

  • 精确分子量: 141.115364g/mol
  • 同位素质量: 141.115364g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 123
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.2
  • トポロジー分子極性表面積: 46.2
  • 分子量: 141.21g/mol

3-aminobicyclo[3.2.1]octan-8-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05971-1G
3-aminobicyclo[3.2.1]octan-8-ol
1378260-76-4 95%
1g
¥ 7,682.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05971-100mg
3-aminobicyclo[3.2.1]octan-8-ol
1378260-76-4 95%
100mg
¥1920.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05971-250mg
3-aminobicyclo[3.2.1]octan-8-ol
1378260-76-4 95%
250mg
¥3075.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05971-500mg
3-aminobicyclo[3.2.1]octan-8-ol
1378260-76-4 95%
500mg
¥5121.0 2024-04-24
Chemenu
CM320605-100mg
3-Amino-bicyclo[3.2.1]octan-8-ol
1378260-76-4 95%
100mg
$*** 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05971-100MG
3-aminobicyclo[3.2.1]octan-8-ol
1378260-76-4 95%
100MG
¥ 1,920.00 2023-04-06
Chemenu
CM320605-250mg
3-Amino-bicyclo[3.2.1]octan-8-ol
1378260-76-4 95%
250mg
$*** 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05971-250MG
3-aminobicyclo[3.2.1]octan-8-ol
1378260-76-4 95%
250MG
¥ 3,075.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05971-500MG
3-aminobicyclo[3.2.1]octan-8-ol
1378260-76-4 95%
500MG
¥ 5,121.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05971-5G
3-aminobicyclo[3.2.1]octan-8-ol
1378260-76-4 95%
5g
¥ 23,047.00 2023-04-06

3-aminobicyclo[3.2.1]octan-8-ol 関連文献

3-aminobicyclo[3.2.1]octan-8-olに関する追加情報

3-Aminobicyclo[3.2.1]octan-8-ol: A Comprehensive Overview

3-Aminobicyclo[3.2.1]octan-8-ol, also known by its CAS number 1378260-76-4, is a bicyclic amine alcohol with a unique structural arrangement that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic amines, which are characterized by their rigid, three-dimensional structures that often exhibit interesting biological activities and synthetic potential.

The molecular structure of 3-Aminobicyclo[3.2.1]octan-8-ol consists of a bicyclo[3.2.1]octane framework with an amino group (-NH2) at the 3-position and a hydroxyl group (-OH) at the 8-position. This arrangement imparts the molecule with both amine and alcohol functionalities, making it versatile for various chemical transformations and applications.

Recent studies have highlighted the potential of bicyclic amines like 3-Aminobicyclo[3.2.1]octan-8-ol in drug discovery, particularly in the development of bioactive molecules with improved pharmacokinetic properties. The rigid bicyclic framework is known to enhance molecular stability and improve binding affinity to target proteins, making it an attractive scaffold for medicinal chemists.

In terms of synthesis, several methods have been reported for the preparation of 3-Aminobicyclo[3.2.1]octan-8-ol. One common approach involves the cycloaddition of appropriate dienes and dienophiles followed by functionalization to introduce the amino and hydroxyl groups. Researchers have also explored alternative routes, such as ring-closing metathesis and enzymatic catalysis, to optimize the synthesis process and improve yields.

The biological activity of 3-Aminobicyclo[3.2.1]octan-8-ol has been studied in various contexts, including its role as a precursor for more complex molecules with therapeutic potential. For instance, derivatives of this compound have shown promise in anti-inflammatory and antitumor assays, suggesting its utility in developing novel pharmaceutical agents.

In addition to its direct applications, 3-Aminobicyclo[3.2.1]octan-8-ol serves as a valuable building block in organic synthesis due to its ability to undergo a wide range of reactions, such as nucleophilic substitutions, additions, and condensations. Its reactivity is further enhanced by the presence of both amino and hydroxyl groups, which can act as nucleophilic or electrophilic sites depending on the reaction conditions.

The study of bicyclic compounds, including 3-Aminobicyclo[3.2.1]octan-8-ol, continues to be an active area of research driven by their unique properties and potential applications in medicine and materials science.

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